(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride
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Overview
Description
(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Benzylation: The pyrrolidine derivative undergoes benzylation using benzyl halides in the presence of a base.
Hydroxylation: The benzylated pyrrolidine is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Resolution: The racemic mixture is resolved to obtain the (3S,4R) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed.
Major Products Formed
Oxidation: Benzylpyrrolidinone derivatives.
Reduction: Benzylpyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a chiral building block in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The hydroxyl and benzyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Benzylpyrrolidin-3-ol: The non-hydrochloride form of the compound.
(3S,4R)-4-Benzylpyrrolidin-3-one: An oxidized derivative.
(3S,4R)-4-Benzylpyrrolidin-3-amine: A reduced derivative.
Uniqueness
(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
(3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQUOJLIAOTSTL-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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